N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole intermediate.
Sulfonylation: The thiazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetylation: Finally, the acetylation of the resulting compound is carried out using acetic anhydride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Cellular Pathways: Altering pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-bromophenyl)sulfonyl)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the aromatic rings (fluorine, chlorine, bromine).
- Chemical Properties: These differences can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: Variations in substituents can lead to differences in biological activity, making each compound unique in its potential applications.
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIGTLFIBFXWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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